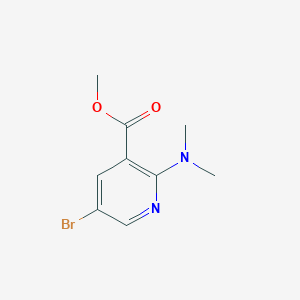

Methyl 5-bromo-2-(dimethylamino)nicotinate

Description

BenchChem offers high-quality Methyl 5-bromo-2-(dimethylamino)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-2-(dimethylamino)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-bromo-2-(dimethylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-12(2)8-7(9(13)14-3)4-6(10)5-11-8/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPCDQBNJWOEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301207967 | |

| Record name | Methyl 5-bromo-2-(dimethylamino)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220419-54-4 | |

| Record name | Methyl 5-bromo-2-(dimethylamino)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220419-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-2-(dimethylamino)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 5-bromo-2-(dimethylamino)nicotinate" CAS number 1220419-54-4

An In-Depth Technical Guide to Methyl 5-bromo-2-(dimethylamino)nicotinate

This guide provides a comprehensive technical overview of Methyl 5-bromo-2-(dimethylamino)nicotinate (CAS No. 1220419-54-4), a versatile heterocyclic building block with significant potential in the fields of medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes chemical principles with practical applications, focusing on the synthesis, reactivity, and strategic use of this compound in the development of novel therapeutics.

Compound Profile and Physicochemical Properties

Methyl 5-bromo-2-(dimethylamino)nicotinate is a substituted pyridine derivative. The pyridine ring is a common scaffold in many pharmaceuticals, and the specific arrangement of a bromo substituent, a dimethylamino group, and a methyl ester provides three distinct points for chemical modification. This trifunctional nature makes it a highly valuable intermediate for constructing complex molecular architectures.

Table 1: Physicochemical Properties of Methyl 5-bromo-2-(dimethylamino)nicotinate

| Property | Value | Source |

| CAS Number | 1220419-54-4 | [1][2] |

| Molecular Formula | C₉H₁₁BrN₂O₂ | [1] |

| Molecular Weight | 259.10 g/mol | [1] |

| Predicted Boiling Point | 320.8 ± 42.0 °C | [1] |

| Predicted Density | 1.483 ± 0.06 g/cm³ | [1] |

| Synonyms | Methyl 5-bromo-2-(dimethylamino)pyridine-3-carboxylate | [1] |

Strategic Synthesis

While a specific, peer-reviewed synthesis for Methyl 5-bromo-2-(dimethylamino)nicotinate is not extensively documented in publicly available literature, a highly plausible and efficient synthetic route can be designed based on established transformations of pyridine rings. The most logical approach involves a nucleophilic aromatic substitution (SₙAr) reaction.

The proposed synthesis starts from a more readily available precursor, Methyl 5-bromo-2-chloronicotinate. The chloro group at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen and the adjacent ester group. Dimethylamine can then act as the nucleophile, displacing the chloride to yield the target compound.

Caption: Proposed synthetic workflow for Methyl 5-bromo-2-(dimethylamino)nicotinate.

Experimental Protocol: Nucleophilic Aromatic Substitution

Disclaimer: This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions.

-

Reaction Setup: To a solution of Methyl 5-bromo-2-chloronicotinate (1.0 eq) in a suitable aprotic polar solvent such as DMSO or DMF (5-10 mL per mmol of substrate), add a non-nucleophilic base like potassium carbonate or DIPEA (1.5-2.0 eq).

-

Addition of Nucleophile: Add a solution of dimethylamine (2.0-3.0 eq, typically as a 2M solution in THF or a 40% aqueous solution) dropwise to the reaction mixture at room temperature.

-

Rationale: The base neutralizes the HCl formed during the reaction, driving it to completion. An excess of the amine nucleophile is used to ensure complete conversion of the starting material.

-

-

Reaction Conditions: Heat the mixture to a temperature between 60-100 °C. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

-

Rationale: Heating is often necessary to overcome the activation energy for SₙAr on heteroaromatic rings. The choice of temperature is critical; it must be high enough for a reasonable reaction rate but low enough to prevent side reactions or decomposition.[3]

-

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Final Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure Methyl 5-bromo-2-(dimethylamino)nicotinate.

Chemical Reactivity and Applications in Drug Discovery

The utility of Methyl 5-bromo-2-(dimethylamino)nicotinate as a drug discovery intermediate stems from the distinct reactivity of its functional groups, primarily the bromo substituent and the methyl ester.

Caption: Key reaction pathways for derivatizing the core scaffold.

The Bromo Substituent: A Gateway for Cross-Coupling

The bromine atom at the 5-position is the most versatile handle for introducing molecular complexity. It readily participates in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[4]

-

Superior Reactivity: The Carbon-Bromine (C-Br) bond is inherently more reactive than a Carbon-Chlorine (C-Cl) bond in the rate-determining oxidative addition step of the catalytic cycle.[5] This is due to its lower bond dissociation energy (C-Br ≈ 276 kJ/mol vs. C-Cl ≈ 339 kJ/mol).[4] This higher reactivity allows for milder reaction conditions, shorter reaction times, and often higher yields compared to analogous chloro-pyridines.[4][5]

-

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids/esters to form C-C bonds, enabling the synthesis of biaryl structures common in kinase inhibitors and other targeted therapies.[6]

-

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, providing access to a wide range of substituted anilines and diamino-heterocycles.[7] The presence of the existing 2-(dimethylamino) group can influence catalyst and ligand choice.[7]

-

Heck Reaction: Reaction with alkenes to form substituted olefins.

-

The Ester Group: A Point for Polarity and Pharmacophore Modification

The methyl ester at the 3-position offers a secondary site for modification, primarily for tuning physicochemical properties or for introducing new points of interaction with a biological target.

-

Hydrolysis to Carboxylic Acid: The ester can be easily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to the corresponding nicotinic acid derivative. This transformation introduces a polar, ionizable group that can significantly alter a molecule's solubility and be used to form salt bridges with protein residues.

-

Amidation: The ester can be converted directly to a variety of amides through reaction with amines, often at elevated temperatures or via conversion to a more reactive intermediate like an acyl chloride. Amides are fundamental components of many drugs, offering robust hydrogen bonding capabilities.

The strategic combination of these transformations allows for the rapid generation of diverse compound libraries from a single, advanced intermediate, accelerating the structure-activity relationship (SAR) studies crucial for drug development.[8][9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 5-bromo-2-(dimethylamino)nicotinate is not widely available, data from structurally related compounds like bromopyridines and methyl nicotinate derivatives can be used to infer its likely hazard profile.[10][11][12][13] Standard laboratory precautions for handling halogenated organic compounds should be strictly followed.

Table 2: Anticipated Hazard Profile and Safety Recommendations

| Hazard Category | Description & Precautionary Statements | Supporting Sources |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | [10] |

| Skin Irritation | Causes skin irritation (Predicted). Wash hands thoroughly after handling. Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice.[11][12] | [11][12] |

| Eye Irritation | Causes serious eye irritation (Predicted). Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11][12][13] | [11][12][13] |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[13] | [13] |

| Handling & Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Ensure eyewash stations and safety showers are close to the workstation.[10][11][12] | [10][11][12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [10][13] |

Conclusion

Methyl 5-bromo-2-(dimethylamino)nicotinate is a strategically designed chemical intermediate with significant potential for accelerating drug discovery programs. Its key attributes—a highly reactive bromine atom ideal for cross-coupling and a modifiable ester group—provide a robust platform for the synthesis of diverse and complex molecules. Understanding the principles behind its synthesis and reactivity allows medicinal chemists to fully leverage its capabilities in the rational design of next-generation therapeutics.

References

- An Isoxazole Strategy for the Synthesis of Fully Substituted Nicotinates. (2021).

- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Benchchem.

- Reactivity Showdown: 3-Bromo-4-isopropylpyridine vs. 3-Chloropyridines in Cross-Coupling Reactions. Benchchem.

- Technical Support Center: Synthesis of Substituted Nicotinic Acids. Benchchem.

- SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. (1964). Journal of Medicinal Chemistry.

- SAFETY DATA SHEET for 5-Bromo-o-toluidine. Fisher Scientific.

- Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica.

- SAFETY DATA SHEET for 2-Bromo-5-methylpyridine. (2018). TCI AMERICA.

- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH Public Access.

- SAFETY DATA SHEET for 3-Pyridinecarboxylic acid, methyl ester. Fisher Scientific.

- Synthesis of racemic nicotine. (2024). Chemistry Stack Exchange.

- Methyl 5-bromo-2-chloro-6-methylnicotin

- SAFETY DATA SHEET for methyl nicotin

- Methyl 5-broMo-2-(diMethylaMino)

- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Faraday Discussions (RSC Publishing).

- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.

- 2-Amino-5-bromo-6-methyl-nicotinic acid Safety D

- Methyl 5-broMo-2-(diMethylaMino)

- 1220419-54-4|Methyl 5-bromo-2-(dimethylamino)

- 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER Formula. ECHEMI.

- 6-(DIMETHYLAMINO)NICOTINIC ACID 82846-28-4 wiki. Guidechem.

- Methyl 2,5-dibromonicotin

- Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

- Methyl 5-bromo-2-methoxynicotin

- 5-Bromonicotinamide. PubChem.

- 1174028-22-8|Methyl 5-bromo-6-methylnicotin

- Methyl 5-bromo-2-methylnicotin

- The Role of Methyl Bromoacetate in Drug Discovery and Development. Benchchem.

- Methyl 5-(bromomethyl)

- 5-Bromonicotinic acid. PubChem.

- Drug Discovery Chemistry Conference Inform

- 1211592-29-8|Methyl 2-bromo-5-nitronicotin

- 5-bromo-2-[(dimethylamino)methyl]aniline. PubChemLite.

- Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. (2025).

Sources

- 1. Methyl 5-broMo-2-(diMethylaMino)nicotinate | 1220419-54-4 [amp.chemicalbook.com]

- 2. 1220419-54-4|Methyl 5-bromo-2-(dimethylamino)nicotinate|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl 5-bromo-2-chloro-6-methylnicotinate [myskinrecipes.com]

- 9. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 10. fishersci.com [fishersci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

"Methyl 5-bromo-2-(dimethylamino)nicotinate" spectroscopic data (NMR, IR, MS)

An In-depth Guide to the Spectroscopic Characterization of Methyl 5-bromo-2-(dimethylamino)nicotinate

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the expected spectroscopic data for Methyl 5-bromo-2-(dimethylamino)nicotinate (CAS 1220419-54-4), a substituted pyridine derivative of interest in chemical synthesis and drug discovery. While specific experimental spectra for this exact compound are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a detailed, predictive analysis. This approach serves as a robust framework for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

The guide is structured to provide not just data, but a deep understanding of the underlying principles. We will explore the causal relationships between the molecular structure and its spectral output, offering field-proven insights into data acquisition and interpretation.

Molecular Structure and Electronic Landscape

Methyl 5-bromo-2-(dimethylamino)nicotinate is a highly substituted pyridine ring. Understanding its structure is paramount to predicting its spectroscopic behavior.

-

Pyridine Core: An electron-deficient aromatic ring.

-

2-(dimethylamino) group: A strong electron-donating group (EDG) that enriches the ring with electron density, particularly at the ortho and para positions (positions 3 and 5).

-

5-bromo group: An electron-withdrawing group (EWG) through induction, but a weak deactivating group in electrophilic aromatic substitution. Its primary influence in spectroscopy will be its mass and isotopic signature.

-

3-methyl ester group (nicotinate): An electron-withdrawing group that will significantly deshield adjacent protons and carbons.

The interplay of these groups creates a unique electronic environment that will be clearly reflected in the NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on established chemical shift correlations for substituted pyridines.[1][2]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show two distinct signals for the aromatic protons and two signals for the methyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.2 - 8.4 | Doublet (d) | 1H | H6 | This proton is adjacent to the ring nitrogen and is deshielded. It will be split by the meta-coupled H4. |

| ~ 7.9 - 8.1 | Doublet (d) | 1H | H4 | This proton is ortho to the electron-withdrawing ester group and is significantly deshielded. It is split by the meta-coupled H6. |

| ~ 3.9 | Singlet (s) | 3H | -OCH₃ | Protons of the methyl ester group, typically found in this region. |

| ~ 3.1 | Singlet (s) | 6H | -N(CH₃)₂ | Protons of the dimethylamino group, shielded relative to the ester methyl due to direct attachment to nitrogen. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide a count of the unique carbon environments. Due to the lack of symmetry, all 9 carbon atoms are expected to be unique.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 - 170 | C=O (ester) | The carbonyl carbon of the ester group is highly deshielded and appears far downfield.[3] |

| ~ 158 - 162 | C2 | Attached directly to two nitrogen atoms (ring and amino), this carbon is significantly deshielded. |

| ~ 148 - 152 | C6 | The carbon adjacent to the ring nitrogen is deshielded. |

| ~ 135 - 140 | C4 | Aromatic carbon deshielded by the adjacent ester group. |

| ~ 120 - 125 | C3 | The carbon bearing the ester group. |

| ~ 105 - 110 | C5 | The carbon bearing the bromine atom. The heavy atom effect of bromine provides some shielding. |

| ~ 52 - 55 | -OCH₃ | The carbon of the methyl ester. |

| ~ 40 - 45 | -N(CH₃)₂ | The two carbons of the dimethylamino group are equivalent and shielded by the nitrogen atom. |

The following diagram outlines a standard workflow for acquiring high-quality NMR data for a small molecule sample.

Caption: General workflow for ESI-MS analysis.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at ~1 mg/mL. Create a dilute solution for infusion by adding a small aliquot of the stock solution to a solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The formic acid aids in protonation for positive ion mode.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Source Parameters: Set the ESI source parameters, including capillary voltage (~3-4 kV), nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable ion spray.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 Da).

-

Data Analysis: Examine the resulting spectrum for the characteristic [M+H]⁺ isotopic pattern corresponding to a monobrominated compound. Use the instrument's software to determine the accurate mass and elemental composition.

Integrated Spectroscopic Analysis: A Unified Conclusion

The true power of spectroscopic characterization lies in integrating the data from all techniques. For Methyl 5-bromo-2-(dimethylamino)nicotinate:

-

MS would confirm the molecular formula C₉H₁₁BrN₂O₂ via the accurate mass and the tell-tale 1:1 isotopic pattern of the [M+H]⁺ ion at m/z 259/261.

-

IR would confirm the presence of key functional groups: an unsaturated ester (C=O at ~1720 cm⁻¹), an aromatic amine (C-N stretch), and aromatic C-H bonds.

-

¹³C NMR would confirm the presence of 9 unique carbon atoms, including the characteristic signals for the ester carbonyl, the aromatic carbons, and the two types of methyl groups.

-

¹H NMR would provide the final, unambiguous structural proof, showing the two meta-coupled aromatic protons and the distinct singlet signals for the three methyl protons and six dimethylamino protons, with the correct integration ratios (1:1:3:6).

Together, these techniques provide a self-validating system, leaving no doubt as to the identity and purity of the synthesized compound.

References

-

PubChem. Methyl 5-bromo-6-chloronicotinate. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

PubChem. Methyl 5-bromo-2-methoxynicotinate. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

PubChem. 5-Bromonicotinic acid. National Center for Biotechnology Information. Available at: [Link]

-

Erharuyi, O. et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Available at: [Link]

-

Clark, J. (2022). Interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

-

PubChem. Methyl 2,5-dibromonicotinate. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

PubChem. Methyl 5-(bromomethyl)nicotinate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Methyl 5-bromo-3-methylpicolinate. National Center for Biotechnology Information. Available at: [Link]

-

PubChemLite. Methyl 5-bromo-2-chloronicotinate (C7H5BrClNO2). Available at: [Link]

-

Organic Chemistry Data. NMR Gallery Indexed by NMR Spin Systems. Available at: [Link]

-

University of California, Los Angeles (UCLA). 13C NMR Chemical Shift Table. Available at: [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]

Sources

Methyl 5-bromo-2-(dimethylamino)nicotinate: A Comprehensive Guide to Reactivity and Synthetic Transformations

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-2-(dimethylamino)nicotinate is a highly functionalized pyridine derivative that has emerged as a versatile building block in modern organic synthesis. Its strategic arrangement of reactive sites—a bromo-substituted aromatic ring, a nucleophilic dimethylamino group, and an electrophilic methyl ester—provides a rich platform for constructing complex molecular architectures. This guide offers an in-depth exploration of the molecule's reactivity, focusing on key functional group transformations that are crucial for applications in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions at the C-Br bond, transformations of the ester moiety, and the electronic influence of the dimethylamino group. This document serves as a technical resource, providing field-proven insights, detailed experimental protocols, and strategic guidance for leveraging this powerful synthetic intermediate.

Molecular Architecture and Strategic Importance

Methyl 5-bromo-2-(dimethylamino)nicotinate possesses a unique combination of functional groups that dictate its synthetic utility. The pyridine core, substituted with an electron-donating dimethylamino group and an electron-withdrawing methyl ester, creates a polarized aromatic system. The bromine atom at the 5-position serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[1][2] The strategic value of this scaffold lies in its ability to undergo sequential, chemoselective transformations, allowing for the rapid assembly of diverse compound libraries for drug discovery and materials development.

Caption: Key reactive sites of the core molecule.

The C-Br Bond: A Gateway to Molecular Diversity

The carbon-bromine bond is the most versatile reaction handle on the scaffold, primarily exploited through palladium-catalyzed cross-coupling reactions. These methods allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds.[3][4]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or its ester.[4] This reaction is favored for its mild conditions and tolerance of a wide range of functional groups.[5]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the nicotinate substrate.[5]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center.[5]

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.[5]

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[4]

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 85 | [1] |

| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 89 | [1] |

| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 82 |[1] |

Note: Data adapted from protocols for 5-bromonicotinic acid, which are readily applicable.[1]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[3] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[2] The choice of phosphine ligand is critical and is often tailored to the specific amine substrate.[6]

The mechanism is analogous to other cross-coupling reactions, proceeding via oxidative addition, coordination and deprotonation of the amine to form a palladium-amido complex, and subsequent reductive elimination.[2]

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.[2]

Transformations of the Methyl Ester Functional Group

The methyl ester at the 3-position provides another avenue for structural modification. It can be readily converted into other key functional groups such as carboxylic acids, amides, and alcohols.

Saponification to Carboxylic Acid

Base-mediated hydrolysis (saponification) of the methyl ester yields the corresponding carboxylic acid. This transformation is typically quantitative and is often a prerequisite for subsequent reactions, such as amide couplings.

Amidation

The methyl ester can react with amines, often at elevated temperatures or with the use of condensing agents, to form amide derivatives.[7] This direct amidation expands the accessible chemical space. A more common route involves converting the ester to the carboxylic acid first, followed by a standard amide coupling reaction (e.g., using HATU or EDC).

Reduction to Primary Alcohol

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester to a primary alcohol (a hydroxymethyl group).[7] Milder reagents like sodium borohydride (NaBH₄) are generally ineffective for ester reduction unless used in large excess with methanol as a co-solvent.[8] This transformation introduces a new point for diversification, for instance, through etherification or oxidation to an aldehyde.

Table 2: Summary of Ester Transformations

| Transformation | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | LiOH or NaOH in H₂O/MeOH | Carboxylic Acid (-COOH) |

| Amidation | R₂NH, heat or coupling agents | Amide (-CONR₂) |

| Reduction | LiAlH₄ in THF; or NaBH₄/MeOH | Primary Alcohol (-CH₂OH) |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific substrates.

-

Setup: To an oven-dried flask, add Methyl 5-bromo-2-(dimethylamino)nicotinate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[4]

-

Reaction: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol is a representative procedure. The choice of ligand and base is crucial and substrate-dependent.

-

Setup: To an oven-dried flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄ or NaOtBu, 1.4-2.0 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[6]

-

Reagent Addition: Add Methyl 5-bromo-2-(dimethylamino)nicotinate (1.0 equiv), the amine coupling partner (1.1-1.2 equiv), and anhydrous, degassed solvent (e.g., toluene or dioxane).[6]

-

Reaction: Heat the mixture with vigorous stirring (typically 90-110 °C).

-

Monitoring: Monitor the reaction by TLC or LC-MS.[2]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.[2] Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.

Conclusion

Methyl 5-bromo-2-(dimethylamino)nicotinate is a synthetically powerful and versatile building block. The chemoselectivity of its functional groups—particularly the C-Br bond's amenability to a wide array of palladium-catalyzed cross-coupling reactions and the ester's capacity for further transformations—makes it an invaluable tool for medicinal chemists and materials scientists. By understanding the principles of its reactivity and applying the robust protocols described herein, researchers can efficiently generate novel and complex molecules with diverse applications. The strategic application of these transformations allows for a modular approach to synthesis, accelerating the discovery and development of new chemical entities.

References

-

Deshmukh, M., Patil, S., Banerjee, K., Oulkar, D., & Shripanavar, C. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Zheng, G., et al. (2020). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Aryl C-C and C-X Bond Formations Using Nickel Catalysts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

The Versatile Heterocyclic Scaffold: A Technical Guide to Methyl 5-bromo-2-(dimethylamino)nicotinate

Introduction: The Prominence of Substituted Pyridines in Modern Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after motif in the design of novel therapeutics. Among the vast landscape of pyridine-based building blocks, halogenated nicotinates serve as exceptionally versatile intermediates, enabling the strategic diversification of molecular structures. This guide focuses on a particularly valuable, yet under-documented, building block: Methyl 5-bromo-2-(dimethylamino)nicotinate .

This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and potential applications of Methyl 5-bromo-2-(dimethylamino)nicotinate. By leveraging established chemical principles and drawing parallels from closely related analogues, this document aims to serve as a practical resource for unlocking the synthetic potential of this powerful heterocyclic building block.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Methyl 5-bromo-2-(dimethylamino)nicotinate is essential for its effective utilization in synthesis.

| Property | Value | Reference |

| CAS Number | 1220419-54-4 | [1][2] |

| Molecular Formula | C₉H₁₁BrN₂O₂ | [1] |

| Molecular Weight | 259.10 g/mol | [1] |

| IUPAC Name | Methyl 5-bromo-2-(dimethylamino)pyridine-3-carboxylate | [1] |

| Appearance | Likely an off-white to yellow solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred from general properties of similar organic molecules |

Proposed Synthesis of Methyl 5-bromo-2-(dimethylamino)nicotinate

Caption: Proposed synthetic pathway for Methyl 5-bromo-2-(dimethylamino)nicotinate.

Experimental Protocol: A Proposed Two-Step Synthesis

Step 1: Esterification of 2-Chloro-5-bromonicotinic acid

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-bromonicotinic acid (1.0 eq).

-

Reagent Addition: Add methanol (10-20 volumes) as the solvent. Carefully add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Methyl 2-chloro-5-bromonicotinate, which can be used in the next step without further purification or purified by column chromatography on silica gel.

Step 2: Nucleophilic Aromatic Substitution with Dimethylamine

-

Reaction Setup: In a sealed tube or a round-bottom flask, dissolve Methyl 2-chloro-5-bromonicotinate (1.0 eq) in a suitable solvent such as THF or DMSO.

-

Reagent Addition: Add an excess of an aqueous solution of dimethylamine (e.g., 40 wt. % in H₂O, 3-5 eq) or a solution of dimethylamine in THF.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers and wash with brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure Methyl 5-bromo-2-(dimethylamino)nicotinate.

Reactivity and Applications as a Heterocyclic Building Block

The synthetic utility of Methyl 5-bromo-2-(dimethylamino)nicotinate lies in the strategic placement of its functional groups. The bromine atom at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions, while the methyl ester at the 3-position can be readily modified. The electron-donating dimethylamino group at the 2-position influences the reactivity of the pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromine atom on the pyridine ring makes Methyl 5-bromo-2-(dimethylamino)nicotinate an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis.[3]

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron species and an organic halide.[4][5][6][7] This reaction would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring.

Caption: General scheme for the Suzuki-Miyaura coupling of Methyl 5-bromo-2-(dimethylamino)nicotinate.

Proposed Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a Schlenk flask, combine Methyl 5-bromo-2-(dimethylamino)nicotinate (1.0 eq), the corresponding boronic acid or ester (1.1-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent system (e.g., 1,4-dioxane/water or DMF).

-

Reaction: Heat the mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

| Reagent | Suggested Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF |

| Temperature | 80-120 °C |

The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[8][9][10][11][12] This reaction would enable the introduction of a diverse array of primary or secondary amines at the 5-position, providing access to a wide range of novel diaminopyridine derivatives.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1220419-54-4|Methyl 5-bromo-2-(dimethylamino)nicotinate|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. youtube.com [youtube.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

A Comprehensive Technical Guide to the Solubility Profiling of Methyl 5-bromo-2-(dimethylamino)nicotinate

Foreword: Charting the Course for a Novel Moiety

In the landscape of drug discovery and development, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with aqueous and organic solubility standing as a cornerstone of its developability. This guide is dedicated to outlining a comprehensive strategy for the solubility profiling of a specific, yet representative, molecule: Methyl 5-bromo-2-(dimethylamino)nicotinate (CAS No. 1220419-54-4).

The Compound in Focus: Methyl 5-bromo-2-(dimethylamino)nicotinate

Methyl 5-bromo-2-(dimethylamino)nicotinate is a substituted pyridine derivative. Its structure, featuring a basic dimethylamino group and an ester functional group, suggests that its solubility will be significantly influenced by pH. A thorough understanding of its solubility across a range of physiologically and pharmaceutically relevant conditions is therefore critical.

Chemical Structure:

-

IUPAC Name: Methyl 5-bromo-2-(dimethylamino)pyridine-3-carboxylate

-

Molecular Formula: C₉H₁₁BrN₂O₂[1]

-

Molecular Weight: 259.1 g/mol [1]

-

CAS Number: 1220419-54-4[2]

The presence of the dimethylamino group, a weak base, implies that the compound will be more soluble in acidic conditions where it can be protonated to form a more soluble salt. Conversely, the ester group could be susceptible to hydrolysis under strongly acidic or basic conditions, a factor to consider during long-term solubility studies.

The Duality of Solubility: Kinetic versus Thermodynamic Assessment

A comprehensive solubility profile distinguishes between two key types of measurements: kinetic and thermodynamic solubility. Understanding the distinction is crucial for the appropriate application of the data.

-

Kinetic Solubility: This is a high-throughput screening method often employed in the early stages of drug discovery. It measures the concentration of a compound in a solution that has been rapidly prepared, typically by diluting a concentrated DMSO stock solution into an aqueous buffer. The resulting value reflects the compound's propensity to precipitate out of a supersaturated solution and is useful for quickly flagging compounds with potential solubility liabilities.[3][4][5]

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period until the concentration in the solution phase is constant.[3][6] This is a more time- and resource-intensive measurement but provides the definitive solubility value that is critical for formulation development and regulatory submissions.[3]

A Strategic Approach to Solvent Selection

The choice of solvents for solubility testing should be guided by the intended application of the compound. A well-curated panel of solvents will provide a comprehensive understanding of the compound's behavior.

| Solvent Category | Specific Solvents | Rationale |

| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid) | To assess solubility in the acidic environment of the stomach.[7] |

| pH 4.5 (Acetate Buffer) | Represents an intermediate pH and is a standard buffer in BCS classification.[1][8] | |

| pH 6.8 (Simulated Intestinal Fluid) | To evaluate solubility in the neutral to slightly alkaline conditions of the small intestine.[1][7][8] | |

| pH 7.4 (Phosphate-Buffered Saline) | Represents physiological pH. | |

| Organic Solvents | Dimethyl Sulfoxide (DMSO) | A common solvent for preparing stock solutions and for in vitro assays.[9] |

| Ethanol | A common co-solvent in formulations. | |

| Methanol | A polar protic solvent used in synthesis and analysis. | |

| Acetonitrile | A polar aprotic solvent used in chromatography and synthesis.[10] | |

| Acetone | A common laboratory solvent.[11] |

Experimental Protocols for Solubility Determination

The following protocols are designed to be self-validating by including clear steps and control measures.

High-Throughput Kinetic Solubility Determination by Nephelometry

This method is ideal for rapid screening in the selected aqueous buffers. Nephelometry measures the amount of light scattered by suspended particles, providing a sensitive indication of precipitation.[12]

Principle: A stock solution of the compound in DMSO is serially diluted in the aqueous buffer. The turbidity of each dilution is measured by a nephelometer. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.[13][14]

Experimental Workflow:

Caption: Workflow for kinetic solubility determination by nephelometry.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Methyl 5-bromo-2-(dimethylamino)nicotinate in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 200 µM to 1.56 µM).

-

Addition of Aqueous Buffer: Add the desired aqueous buffer to each well, ensuring the final DMSO concentration is low (e.g., <2%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at room temperature (or 37°C for physiological relevance) for 2 hours with gentle shaking.

-

Measurement: Measure the light scattering of each well using a laser nephelometer.

-

Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal significantly deviates from the baseline indicates the kinetic solubility.

Thermodynamic Solubility Determination by the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory agencies like the ICH.[15][16]

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is determined analytically.[17][18][19]

Experimental Workflow:

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Aqueous Solubility Assay - Enamine [enamine.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. biorelevant.com [biorelevant.com]

- 9. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmtech.com [pharmtech.com]

- 11. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

- 14. enamine.net [enamine.net]

- 15. database.ich.org [database.ich.org]

- 16. who.int [who.int]

- 17. enamine.net [enamine.net]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. bioassaysys.com [bioassaysys.com]

An In-Depth Technical Guide on the Stability and Storage of Methyl 5-bromo-2-(dimethylamino)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 5-bromo-2-(dimethylamino)nicotinate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its inherent stability and appropriate storage are paramount to ensure the integrity of research outcomes, from initial screening to lead optimization. This guide provides a comprehensive overview of the stability profile of this compound, detailing the critical factors that influence its shelf-life and outlining best practices for its short- and long-term storage. By understanding the underlying chemical principles and adhering to the recommended protocols, researchers can mitigate the risks of degradation, thereby ensuring the reliability and reproducibility of their experimental results.

Introduction: The Significance of Chemical Integrity in Research

The reproducibility of scientific experiments is the cornerstone of discovery. In the realm of drug development, the purity and stability of chemical reagents are non-negotiable prerequisites. Methyl 5-bromo-2-(dimethylamino)nicotinate, with its substituted pyridine core, is a versatile intermediate used in the synthesis of a wide array of biologically active molecules. The presence of the bromine atom and the dimethylamino group on the nicotinic acid backbone imparts specific reactivity and physicochemical properties. However, these same functional groups can also be susceptible to degradation under suboptimal conditions. This guide serves as a technical resource for laboratory professionals to ensure that this valuable compound is handled and stored in a manner that preserves its chemical identity and purity over time.

Chemical Stability Profile

The stability of a chemical compound is its ability to resist chemical change or decomposition. For Methyl 5-bromo-2-(dimethylamino)nicotinate, the primary factors influencing its stability are temperature, light, moisture, and atmospheric oxygen.

2.1. Inherent Stability

Under normal, controlled laboratory conditions, Methyl 5-bromo-2-(dimethylamino)nicotinate is a stable solid compound. However, its long-term stability is contingent upon adherence to proper storage protocols.

2.2. Potential Degradation Pathways

While specific degradation pathways for Methyl 5-bromo-2-(dimethylamino)nicotinate are not extensively detailed in publicly available literature, we can infer potential routes based on the functional groups present in the molecule. The ester and dimethylamino groups are the most likely sites for degradation.

-

Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly in the presence of

"Methyl 5-bromo-2-(dimethylamino)nicotinate" molecular weight and formula

An In-Depth Technical Guide to Methyl 5-bromo-2-(dimethylamino)nicotinate for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the heterocyclic compound, Methyl 5-bromo-2-(dimethylamino)nicotinate. We will delve into its fundamental molecular attributes, physicochemical properties, and its strategic importance as a building block in contemporary synthetic chemistry.

Core Molecular Identifiers and Physicochemical Profile

Methyl 5-bromo-2-(dimethylamino)nicotinate is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry due to their prevalence in bioactive molecules. The precise molecular architecture of this compound provides a versatile scaffold for further chemical modification.

Molecular Formula and Weight

The foundational attributes of any chemical compound are its molecular formula and weight, which are critical for stoichiometric calculations in synthesis, as well as for analytical characterization.

These values are derived from the elemental composition of the molecule, which consists of nine carbon atoms, eleven hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms.

Chemical Structure and Key Features

The structure of Methyl 5-bromo-2-(dimethylamino)nicotinate is characterized by a pyridine ring substituted at key positions, each contributing to its overall reactivity and potential biological activity.

Caption: Molecular structure of Methyl 5-bromo-2-(dimethylamino)nicotinate.

The key structural motifs include:

-

A pyridine core , which is a common feature in many pharmaceuticals.

-

A bromo substituent at the 5-position, which can serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular complexity.

-

A dimethylamino group at the 2-position, which can influence the compound's basicity and potential for hydrogen bonding.

-

A methyl ester at the 3-position, which can be hydrolyzed to the corresponding carboxylic acid, providing another site for modification, such as amide bond formation.

Physicochemical Data Summary

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for predicting the compound's behavior in various solvents and biological systems.

| Property | Value | Source |

| CAS Number | 1220419-54-4 | [1][2] |

| Molecular Formula | C₉H₁₁BrN₂O₂ | [1] |

| Molecular Weight | 259.1 g/mol | [1] |

| Boiling Point | 320.8 ± 42.0 °C (Predicted) | [1] |

| Density | 1.453 ± 0.06 g/cm³ (Predicted) | [1] |

Synthesis and Reactivity Insights

While a detailed synthetic protocol is beyond the scope of this guide, understanding the general principles of its formation and subsequent reactivity is vital for its application in research.

General Synthetic Approach

The synthesis of substituted nicotinates often involves a multi-step sequence. A plausible synthetic route could involve the construction of the substituted pyridine ring followed by esterification. For instance, the synthesis of related compounds like 5-bromo-2-methyl-nicotinic acid ethyl ester has been achieved through the esterification of the corresponding carboxylic acid.[3] The introduction of the dimethylamino group can be accomplished through nucleophilic aromatic substitution on an appropriately activated precursor.

Caption: A generalized workflow for the synthesis of substituted nicotinates.

Key Reactions for Further Derivatization

As a functionalized building block, Methyl 5-bromo-2-(dimethylamino)nicotinate is primed for a variety of chemical transformations that are central to drug discovery campaigns:

-

Cross-Coupling Reactions: The bromine atom is a key reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups. This is a powerful strategy for exploring the structure-activity relationship (SAR) of a compound series.

-

Ester Hydrolysis and Amidation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines to generate an amide library, a common approach in lead optimization to modulate properties such as solubility and cell permeability.

-

Modification of the Dimethylamino Group: While more challenging, the dimethylamino group could potentially be modified or demethylated under specific conditions to explore the impact of this substituent on biological activity.

Applications in Drug Discovery and Development

The structural features of Methyl 5-bromo-2-(dimethylamino)nicotinate make it a valuable intermediate in the synthesis of novel therapeutic agents. The strategic placement of functional groups allows for systematic chemical exploration in the pursuit of compounds with desired pharmacological profiles.

The use of halogenated pyridine structures is a common strategy in the design of kinase inhibitors and modulators of nicotinic receptors.[4] The introduction of a methyl group, as seen in the ester and dimethylamino moieties, can significantly impact a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics.[5] These modifications can influence factors such as metabolic stability and binding affinity.

The versatility of this compound as a synthetic intermediate allows for its application in the development of a wide range of potential therapeutics, from oncology to neuroscience.

Conclusion

Methyl 5-bromo-2-(dimethylamino)nicotinate is a well-defined chemical entity with a molecular formula of C₉H₁₁BrN₂O₂ and a molecular weight of 259.1 g/mol .[1] Its strategic functionalization makes it a highly valuable building block for medicinal chemists and researchers in drug development. A thorough understanding of its core properties and reactivity is essential for leveraging its full potential in the synthesis of novel and impactful bioactive compounds.

References

-

Appchem. Methyl 5-bromo-2-methylnicotinate | 1215916-40-7. [Link]

-

MySkinRecipes. Methyl 5-bromo-2-chloro-6-methylnicotinate. [Link]

-

PubMed. [Application of methyl in drug design]. [Link]

Sources

- 1. Methyl 5-broMo-2-(diMethylaMino)nicotinate | 1220419-54-4 [amp.chemicalbook.com]

- 2. 1220419-54-4|Methyl 5-bromo-2-(dimethylamino)nicotinate|BLD Pharm [bldpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Methyl 5-bromo-2-chloro-6-methylnicotinate [myskinrecipes.com]

- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of Methyl 5-bromo-2-(dimethylamino)nicotinate in Modern Organic Synthesis: A Technical Guide for Researchers

Abstract

Methyl 5-bromo-2-(dimethylamino)nicotinate has emerged as a highly versatile and valuable building block in the lexicon of organic synthesis. Its unique electronic and structural features, characterized by the presence of a bromine atom at the 5-position, an electron-donating dimethylamino group at the 2-position, and a methyl ester at the 3-position of the pyridine ring, render it an exceptional substrate for a variety of cross-coupling reactions. This technical guide provides an in-depth exploration of the potential applications of this compound, with a particular focus on its pivotal role in the synthesis of complex pharmaceutical agents. We will delve into the mechanistic underpinnings of its reactivity and provide field-proven insights into the practical execution of key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: Unveiling the Synthetic Potential of a Key Nicotinate Intermediate

The pyridine nucleus is a ubiquitous scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and modular strategies for the synthesis of substituted pyridines is of paramount importance. Methyl 5-bromo-2-(dimethylamino)nicotinate (CAS No. 1220419-54-4) has garnered significant attention as a strategic intermediate due to the orthogonal reactivity of its functional groups.

The bromine atom at the C-5 position serves as a versatile handle for the introduction of a wide range of substituents via palladium-catalyzed cross-coupling reactions. The electron-donating dimethylamino group at the C-2 position modulates the electronic properties of the pyridine ring, influencing its reactivity and the stability of reaction intermediates. Furthermore, the methyl ester at the C-3 position offers a site for further functionalization, such as hydrolysis to the corresponding carboxylic acid or amidation.

This guide will illuminate the practical applications of this compound, moving beyond theoretical discussions to provide actionable protocols and insights derived from established synthetic routes.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application.

| Property | Value |

| CAS Number | 1220419-54-4 |

| Molecular Formula | C₉H₁₁BrN₂O₂ |

| Molecular Weight | 259.10 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | 320.8 ± 42.0 °C (Predicted)[1] |

| Density | 1.482 ± 0.06 g/cm³ (Predicted)[1] |

| pKa | 3.36 ± 0.10 (Predicted)[1] |

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring of Methyl 5-bromo-2-(dimethylamino)nicotinate is the focal point of its synthetic utility, enabling the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These reactions are the cornerstones of modern organic synthesis, prized for their efficiency, functional group tolerance, and broad applicability.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds, typically between an organohalide and an organoboron species.[2][3] In the context of Methyl 5-bromo-2-(dimethylamino)nicotinate, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents at the 5-position of the pyridine ring.

A prime example of the strategic application of this reaction is in the synthesis of the α2C-adrenoceptor antagonist ORM-12741 , a clinical candidate for the treatment of Alzheimer's disease.[4][5][6]

Reaction Scheme: Suzuki-Miyaura Coupling in the Synthesis of a Key ORM-12741 Intermediate

Caption: General scheme for the Suzuki-Miyaura coupling of Methyl 5-bromo-2-(dimethylamino)nicotinate.

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of Methyl 5-bromo-2-(dimethylamino)nicotinate, based on established methodologies for analogous compounds.[2][5][7]

Materials:

-

Methyl 5-bromo-2-(dimethylamino)nicotinate (1.0 eq)

-

Arylboronic acid or ester (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq)

-

Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add Methyl 5-bromo-2-(dimethylamino)nicotinate, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality in Experimental Choices:

-

Catalyst Selection: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings of bromo-pyridines. Other catalyst systems, such as those based on Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos), can also be employed and may offer advantages in terms of reactivity and stability.[4][8]

-

Base and Solvent System: The choice of base and solvent is crucial for efficient transmetalation and to prevent side reactions. A combination of a carbonate or phosphate base with a polar aprotic solvent like 1,4-dioxane or DMF, often with a small amount of water, is typically effective. The water can aid in the dissolution of the base and facilitate the catalytic cycle.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[1][9][10] This reaction is particularly valuable in medicinal chemistry, where the arylamine motif is prevalent in a wide range of bioactive molecules. Methyl 5-bromo-2-(dimethylamino)nicotinate can be effectively coupled with a variety of primary and secondary amines to afford the corresponding 5-amino-substituted nicotinates.

Reaction Scheme: Buchwald-Hartwig Amination

Caption: General scheme for the Buchwald-Hartwig amination of Methyl 5-bromo-2-(dimethylamino)nicotinate.

This protocol is based on well-established procedures for the Buchwald-Hartwig amination of bromopyridines.[9][11]

Materials:

-

Methyl 5-bromo-2-(dimethylamino)nicotinate (1.0 eq)

-

Amine (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

-

Phosphine ligand (e.g., Xantphos or BINAP, 5-10 mol%)

-

Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq)

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

-

Schlenk tube or sealed vial

-

Magnetic stirrer and heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add Methyl 5-bromo-2-(dimethylamino)nicotinate, the amine, the base, the palladium catalyst, and the phosphine ligand.

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Trustworthiness through Self-Validation:

The success of a Buchwald-Hartwig amination is highly dependent on the careful exclusion of oxygen and moisture. The use of Schlenk techniques and anhydrous, degassed solvents is critical. A properly executed reaction will show clean conversion to the desired product with minimal side reactions, which can be readily verified by TLC and LC-MS analysis.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes.[6] This reaction provides a direct route to introduce alkynyl functionalities onto the pyridine ring of Methyl 5-bromo-2-(dimethylamino)nicotinate, opening up avenues for the synthesis of compounds with interesting electronic and structural properties, as well as providing a handle for further transformations such as click chemistry.

Reaction Scheme: Sonogashira Coupling

Caption: General scheme for the Sonogashira coupling of Methyl 5-bromo-2-(dimethylamino)nicotinate.

This protocol outlines a general procedure for the Sonogashira coupling of bromopyridines.

Materials:

-

Methyl 5-bromo-2-(dimethylamino)nicotinate (1.0 eq)

-

Terminal alkyne (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-5 mol%)

-

Base (e.g., triethylamine or diisopropylamine)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

Schlenk flask

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Methyl 5-bromo-2-(dimethylamino)nicotinate, the palladium catalyst, and the copper(I) iodide.

-

Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the metal catalysts.

-

Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Downstream Transformations of the Nicotinate Ester

The methyl ester functionality of Methyl 5-bromo-2-(dimethylamino)nicotinate and its coupled products provides a gateway for further synthetic modifications, enhancing the molecular diversity that can be achieved from this versatile building block.

-

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then participate in a variety of subsequent reactions, such as amide bond formation.

-

Amidation: The ester can be directly converted to an amide by reaction with an amine, often at elevated temperatures or with the use of a catalyst.

Conclusion

Methyl 5-bromo-2-(dimethylamino)nicotinate is a strategically important and highly versatile intermediate in modern organic synthesis. Its utility is primarily derived from its susceptibility to a range of palladium-catalyzed cross-coupling reactions, which allow for the facile and controlled introduction of diverse functionalities at the 5-position of the pyridine ring. This technical guide has provided a comprehensive overview of its key applications in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by adaptable experimental protocols. As the demand for novel and complex heterocyclic molecules continues to grow, particularly in the pharmaceutical and agrochemical industries, the importance of well-designed and readily functionalizable building blocks like Methyl 5-bromo-2-(dimethylamino)nicotinate will undoubtedly continue to increase.

References

-

Alzheimer's Drug Discovery Foundation. ORM-12741. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

Rinne, J. O., et al. (2016). Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer's disease. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 2(4), 263-271. [Link]

- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical science, 2(1), 27-50.

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Orion Corporation signs license agreement with Janssen Pharmaceuticals, Inc. for the development and commercialization of its novel treatment for Alzheimer's disease [orionpharma.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. organic-synthesis.com [organic-synthesis.com]

Methodological & Application

Application Notes and Protocol for the Suzuki-Miyaura Coupling of Methyl 5-bromo-2-(dimethylamino)nicotinate

Introduction: The Strategic Importance of Heterocyclic Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability, mild conditions, and exceptional functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed transformation between an organoboron species and an organic halide is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3]

This guide focuses on a substrate of significant interest in medicinal chemistry: Methyl 5-bromo-2-(dimethylamino)nicotinate . This substituted pyridine is a valuable building block, combining an electron-rich aromatic system with synthetically versatile handles. The dimethylamino group acts as a potent electron-donating group, while the bromo-substituent provides a reactive site for cross-coupling, and the methyl ester allows for further derivatization. Successfully coupling this substrate opens a direct route to a diverse array of polysubstituted pyridine derivatives, which are key pharmacophores in numerous biologically active compounds.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides not only a detailed, field-proven protocol but also the underlying scientific rationale for key experimental choices, ensuring both successful execution and a deeper understanding of the reaction dynamics.

The Scientific Principle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura reaction lies in its elegant and well-understood catalytic cycle.[4][5] The cycle is a sequence of three fundamental steps orchestrated by a palladium catalyst, which is regenerated at the end of each turnover.

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the Methyl 5-bromo-2-(dimethylamino)nicotinate. This step, often rate-determining, forms a square planar Pd(II) intermediate.[1] The electron-rich nature of the dimethylamino-substituted pyridine ring can make this step more challenging compared to electron-poor systems, necessitating a carefully chosen catalyst system.[6]

-

Transmetalation : This is the crucial bond-forming step where the organic moiety from the boronic acid is transferred to the palladium center. This process requires activation of the organoboron species by a base.[7][8] The base reacts with the boronic acid (R'-B(OH)₂) to form a more nucleophilic boronate complex (e.g., [R'-B(OH)₃]⁻), which then readily exchanges its organic group with the halide on the Pd(II) complex.[8]

-